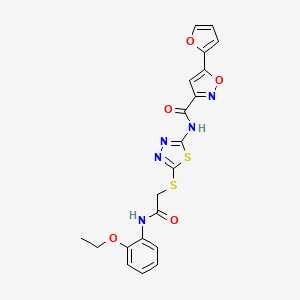

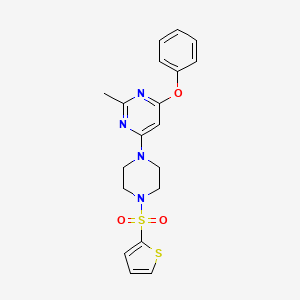

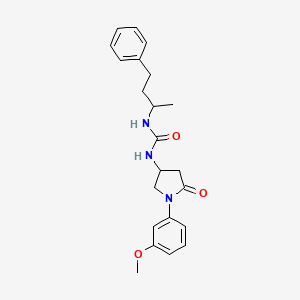

(5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "(5-(furan-2-yl)isoxazol-3-yl)methyl 1H-indole-3-carboxylate" is a heterocyclic compound that likely contains a furan ring, an isoxazole ring, and an indole moiety. These types of compounds are of interest due to their potential biological activities and their presence in various natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of related furan and isoxazole derivatives has been reported in the literature. For instance, methyl (ethyl) 5-(2'-furyl) isoxazole-3-carboxylate was prepared from methyl (ethyl) 2-furoylpropiolates with hydroxylamine . This suggests that similar methods could potentially be applied to synthesize the compound , possibly through a reaction involving a furan-2-carboxylate and an appropriate isoxazole precursor.

Molecular Structure Analysis

The molecular structure of furan and isoxazole derivatives has been confirmed using various analytical techniques. For example, the structures of synthesized compounds based on furan derivatives were confirmed by elemental analyses, IR, and 1H-NMR spectra . These techniques could be used to analyze the molecular structure of "this compound" as well.

Chemical Reactions Analysis

Furan and isoxazole derivatives can undergo a variety of chemical reactions. Electrophilic substitution reactions such as nitration, bromination, sulfonation, hydroxymethylation, and acylation have been studied for compounds like 2,5-bis(furan-2-yl)-1H-imidazole . These reactions could potentially be applicable to the compound , allowing for the introduction of various functional groups.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan and isoxazole derivatives can vary widely. For example, compounds based on 3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan showed moderate thermal stabilities and were insensitive towards impact and friction . While the exact properties of "this compound" would need to be determined experimentally, related compounds can provide a basis for predicting its behavior.

Relevant Case Studies

Case studies involving furan and isoxazole derivatives have demonstrated their potential as antitumor agents. A series of novel 2,5-bis(3'-indolyl)furans and 3,5-bis(3'-indolyl)isoxazoles were synthesized and evaluated for antiproliferative activity against human tumor cell lines . These studies highlight the importance of such compounds in medicinal chemistry and their potential therapeutic applications.

科学的研究の応用

Organic Synthesis Applications

The compound has been implicated in the decarboxylative fluorination of electron-rich heteroaromatics, including furan-, isoxazole-, and indole-carboxylic acids, highlighting a transition-metal-free approach for synthesizing fluorinated derivatives (Yuan, Yao, & Tang, 2017). Such methodologies are crucial for developing pharmaceuticals and agrochemicals due to the significant role of fluorine in modulating biological activity.

Antitumor Activity

A series of compounds incorporating the (5-(furan-2-yl)isoxazol-3-yl)methyl and indole moieties have been synthesized and evaluated for antitumor activity . These compounds showed promising antiproliferative activities in vitro against diverse human tumor cell lines, offering insights into designing new antitumor agents (Diana et al., 2010).

Photophysical Properties

Investigations into the photophysical properties of furan derivatives have led to the development of compounds with potential applications as metal ion sensors. Compounds derived from the furan scaffold exhibit color change upon interaction with metal ions, demonstrating their utility in detecting metals such as aluminum (Kumar et al., 2015).

Biological Activity Studies

Derivatives of the compound have been prepared and studied for their biological activities against cancer cell lines and bacteria. These studies have revealed potent biological activity against the HeLa cell line and photogenic bacteria, indicating the potential of these compounds in therapeutic applications (Phutdhawong et al., 2019).

Advanced Material Applications

The compound has been part of studies focusing on advanced materials , such as dye-sensitized solar cells (DSSCs). Research into organic dyes incorporating the (5-(furan-2-yl)isoxazol-3-yl)methyl and indole segments has contributed to the rational design of high-efficiency organic dyes for DSSCs, showcasing the impact of molecular engineering on improving solar cell efficiencies (Zhang et al., 2018).

Safety and Hazards

将来の方向性

作用機序

Indole Derivatives

Indole derivatives are a significant class of heterocyclic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus binds with high affinity to multiple receptors, making it a valuable scaffold for developing new useful derivatives .

Furan-containing Compounds

Furan is a heterocyclic organic compound consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. Compounds containing a furan ring have diverse biological activities. The specific biological activity can vary greatly depending on the structure of the compound and the functional groups attached to it .

特性

IUPAC Name |

[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 1H-indole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N2O4/c20-17(13-9-18-14-5-2-1-4-12(13)14)22-10-11-8-16(23-19-11)15-6-3-7-21-15/h1-9,18H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFALMOYAXCBNPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)C(=O)OCC3=NOC(=C3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B2505568.png)

![(5Z)-5-[(2E)-3-(4-ethoxy-3-methoxyphenyl)-1-hydroxyprop-2-enylidene]-2,3-dimethyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2505570.png)

![3-(4-fluorophenyl)-1-heptyl-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2505578.png)

![4-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2505580.png)

![3-Methoxy-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2505582.png)